Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

Description

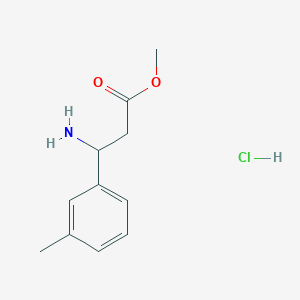

Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is a chiral amine ester hydrochloride with a molecular formula of C₁₁H₁₆ClNO₂ (exact mass: 229.09 g/mol). The compound features a 3-methylphenyl substituent on the β-carbon of the propanoate ester, with the amino group protonated as a hydrochloride salt. This structure is critical for its physicochemical properties, including solubility in polar solvents (e.g., methanol, water) and stability under acidic conditions .

The compound is typically synthesized via esterification of 3-amino-3-(3-methylphenyl)propanoic acid followed by HCl salt formation, a method analogous to related compounds described in patent literature . Its primary applications include serving as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and inflammatory pathways .

Properties

IUPAC Name |

methyl 3-amino-3-(3-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTKIILFRJNCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride typically involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene. This intermediate is then reduced to 3-methylphenylpropan-1-amine, which is subsequently esterified with methyl chloroformate to yield the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs differ in substituents on the phenyl ring, which significantly alter electronic, steric, and solubility properties:

Key Observations :

- Lipophilicity : Methyl and fluorine substituents increase lipophilicity compared to methoxy or hydroxyl groups .

- Acid-Base Behavior: Electron-withdrawing groups (e.g., F) lower the pKa of the amino group, reducing protonation susceptibility .

- Metabolic Stability : Fluorinated analogs exhibit slower ester hydrolysis rates, making them preferable for prodrug designs .

Ester Group Modifications

Replacing the methyl ester with ethyl or tert-butyl esters impacts hydrolysis kinetics and bioavailability:

Biological Activity

Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an amino group and a 3-methylphenyl substituent, suggests potential biological activities that warrant detailed exploration. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15NO2·HCl

- Molecular Weight : 233.71 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water, ethanol, and methanol

The compound's structure allows for various interactions with biological molecules, primarily through hydrogen bonding and hydrophobic interactions due to the presence of the methylphenyl group.

This compound is believed to exert its biological effects through several mechanisms:

- Receptor Interaction : It may act as an agonist for adrenergic receptors, influencing neurotransmitter release and modulating sympathetic nervous system activity.

- Enzyme Modulation : The amino group can participate in hydrogen bonding with enzymes or receptors, potentially altering their activity and leading to various physiological effects.

Antitumor Activity

Research has indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related analogs have shown:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | Jurkat (T-cell leukemia) | <10 | High |

| Compound B | HT29 (colon cancer) | 23.30 ± 0.35 | Moderate |

While specific data on this compound is limited, the structural similarities suggest potential antitumor properties that merit further investigation.

Neuropharmacological Effects

The compound's potential as a neuroactive agent has been explored in the context of treating disorders such as ADHD and depression. Its mechanism as an alpha-2 adrenergic agonist may lead to:

- Reduction in Sympathetic Activity : This can result in decreased heart rate and blood pressure.

- Enhanced Attention and Focus : Similar compounds have been shown to improve attention spans in clinical settings.

Case Studies

- Study on Analog Compounds : A study focusing on structurally similar compounds reported significant anti-cancer activity through modulation of apoptotic pathways in Jurkat cells. The findings suggest that modifications to the phenyl ring can enhance cytotoxicity.

- Neuropharmacological Research : Research on methylated phenyl propanoates indicated promising results in managing ADHD symptoms by improving norepinephrine release dynamics.

Toxicity and Safety Profile

While this compound shows promise, it also presents certain toxicity concerns:

- Moderate Toxicity : Reports indicate potential side effects such as respiratory depression and cardiovascular issues at high doses.

- Safety Measures : Handling should be done with caution, ensuring proper laboratory protocols are followed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.